![molecular formula C8H9N3O B1458870 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one CAS No. 1384429-39-3](/img/structure/B1458870.png)

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one

Overview

Description

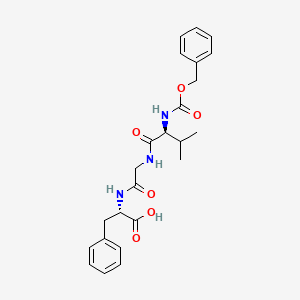

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one, also known as PPN, is a heterocyclic compound that has been widely used in scientific research for its unique properties. PPN is a potent electron acceptor and has been used as a redox mediator in various electrochemical applications. In addition, PPN has been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.

Scientific Research Applications

Tautomerism and Temperature Effects

Studies on derivatives structurally related to 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one have revealed insights into the effects of temperature and structural modifications on imine-enamine tautomerism. Specifically, research indicates that certain pyridopyrazinone derivatives exhibit a transition from enamine to imine forms with increasing temperature, highlighting the influence of side chains and temperature on their structural dynamics. This phenomenon suggests potential applications in exploring chemical properties and reactivity under varying thermal conditions, which could have implications for the design of temperature-sensitive materials or molecular switches (Seki, Iwanami, Kuwatani, & Iyoda, 1997).

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, closely related to this compound, have been extensively studied for their diverse biomedical applications. These compounds demonstrate significant potential due to their structural diversity and the broad range of biological activities they exhibit. The synthesis methods for these compounds, their substituent diversity, and their implications in biomedical research, such as potential therapeutic agents, have been thoroughly reviewed, indicating a wide spectrum of scientific applications ranging from drug discovery to the study of biological pathways (Donaire-Arias et al., 2022).

Intramolecular Hydrogen Bonding

Research on phenacyl derivatives of pyridopyrazinones, closely related to the structure of this compound, underscores the role of intramolecular hydrogen bonding in stabilizing certain structural configurations. This study provides insights into how modifications at specific positions affect molecular stability, which could be crucial for designing molecules with desired properties, such as increased stability or specificity for certain biological targets (Seki & Iwanami, 1994).

Heterocyclic Compound Synthesis

The exploration of novel synthetic routes to create diverse heterocyclic compounds, including pyrazine and pyridine derivatives, provides a foundation for developing new chemical entities with potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. This research underscores the importance of innovative synthetic strategies in expanding the chemical space of heterocyclic compounds for scientific and industrial applications (Kumar & Mashelkar, 2007).

Properties

IUPAC Name |

1-methyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-5-8(12)10-6-4-9-3-2-7(6)11/h2-4H,5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGBQFCLXSGAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)

![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)